molecular formula C20H22N4O2 B5168672 1,3,4,6-Tetramethyl-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5-dione

1,3,4,6-Tetramethyl-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5-dione

Cat. No.: B5168672
M. Wt: 350.4 g/mol
InChI Key: PQKRTQUJHIMPOI-UHFFFAOYSA-N
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Description

1,3,4,6-Tetramethyl-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the imidazole family, characterized by a fused ring system that includes nitrogen atoms. Its molecular formula is C16H16N4O2, and it has a molecular weight of 296.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetramethyl-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,1-dimethylurea with iodine methylation agents, followed by cyclization to form the imidazole ring . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetramethyl-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce fully hydrogenated derivatives .

Scientific Research Applications

1,3,4,6-Tetramethyl-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetramethyl-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring system allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,4,6-Tetramethylimidazo[4,5-d]imidazole-2,5-dione: Similar structure but lacks the phenyl groups.

    3a,6a-Diphenylimidazo[4,5-d]imidazole-2,5-dione: Similar structure but lacks the methyl groups.

    1,3,4,6-Tetrachloro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5-dione: Contains chlorine atoms instead of methyl groups.

Uniqueness

1,3,4,6-Tetramethyl-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5-dione is unique due to its combination of methyl and phenyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and exhibit particular biological activities that similar compounds may not .

Properties

IUPAC Name

1,3,4,6-tetramethyl-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-21-17(25)22(2)20(16-13-9-6-10-14-16)19(21,15-11-7-5-8-12-15)23(3)18(26)24(20)4/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKRTQUJHIMPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C2(C1(N(C(=O)N2C)C)C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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